

Physicochemical Characteristics of Chlorinated Chromones: An In-depth Technical Guide

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Compound of Interest

Compound Name: 7-chloro-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B171186

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of chlorinated chromones. Given the limited availability of extensive experimental data for this specific class of compounds, this guide synthesizes available information, offers predicted values where applicable, and provides detailed experimental protocols to enable researchers to generate robust data. Understanding these properties is crucial for drug discovery and development, as they significantly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Introduction to Chlorinated Chromones

Chromones, a class of oxygen-containing heterocyclic compounds, are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The introduction of chlorine atoms to the chromone scaffold can significantly modulate its physicochemical properties and biological activity. Halogenation, particularly chlorination, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.^[1] This guide focuses on the key physicochemical parameters of chlorinated chromones: solubility, stability, pKa, and lipophilicity.

Physicochemical Properties

A summary of available and predicted physicochemical properties for selected chlorinated chromones is presented in Table 1. It is important to note that much of the quantitative data, especially for solubility and pKa, is not readily available in the public domain and often requires experimental determination.

Table 1: Physicochemical Properties of Selected Chlorinated Chromones

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Solubility (Qualitative)	pKa (Predicted)	LogP (Predicted/Calculated)
6-Chlorochromone	C ₉ H ₅ ClO ₂	180.59	134-140[2] [3]	Soluble in Chloroform [4]	N/A	N/A
6-Chloro-3-formylchromone	C ₁₀ H ₅ ClO ₃	208.60	183-185[5]	Soluble in ethanol, DMSO, DMF[5]	N/A	1.8
6-Chloro-7-methylchromone	C ₁₀ H ₇ ClO ₂	194.61	N/A	Soluble in Chloroform [4]	N/A	N/A
3-Bromo-6-chlorochromone	C ₉ H ₄ BrClO ₂	259.48	128-130	Soluble in Toluene[6]	N/A	N/A
7-Chloro-6-nitroquinoline*	C ₉ H ₅ CIN ₂ O ₂	208.60	155-156[7]	Poorly soluble in aqueous solutions[7]	1.68 ± 0.17[8]	2.7964[8]

*Note: 7-Chloro-6-nitroquinoline is a structurally related compound included for comparative purposes due to the availability of predicted data. N/A: Not Available in the searched literature.

Experimental Protocols

Detailed and robust experimental protocols are essential for determining the physicochemical properties of novel chlorinated chromones. The following sections provide methodologies for key experiments.

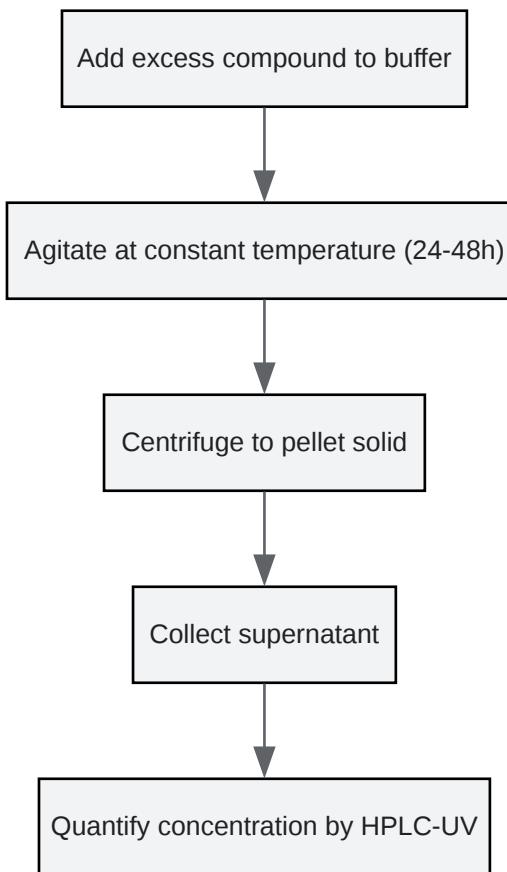
Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

- Preparation of Saturated Solution: Add an excess amount of the chlorinated chromone to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.
- Sampling and Quantification: Carefully remove an aliquot of the supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Workflow for Shake-Flask Solubility Assay



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Shake-Flask Solubility Determination Workflow

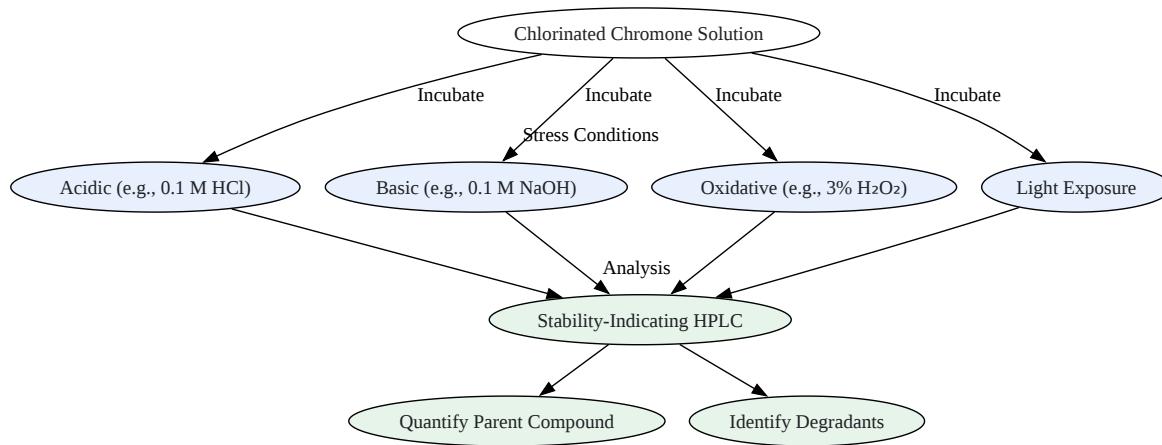
Stability Assessment

Evaluating the chemical stability of a compound under various conditions is crucial for determining its shelf-life and potential degradation pathways.

Protocol: Accelerated Stability Study (Forced Degradation)

- **Sample Preparation:** Prepare solutions of the chlorinated chromone in various media, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions. A control sample in a neutral aqueous buffer should also be prepared.
- **Stress Conditions:** Incubate the solutions at an elevated temperature (e.g., 40°C or 60°C) for a defined period (e.g., up to 6 months, with time points at 0, 3, and 6 months).^[9] For photostability, expose a solution to a standardized light source.

- **Analysis:** At each time point, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
- **Data Evaluation:** Determine the degradation rate and identify potential degradation products. This information helps in understanding the compound's intrinsic stability and identifying suitable storage conditions.[10]



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UV-Vis Spectrophotometric pKa Determination

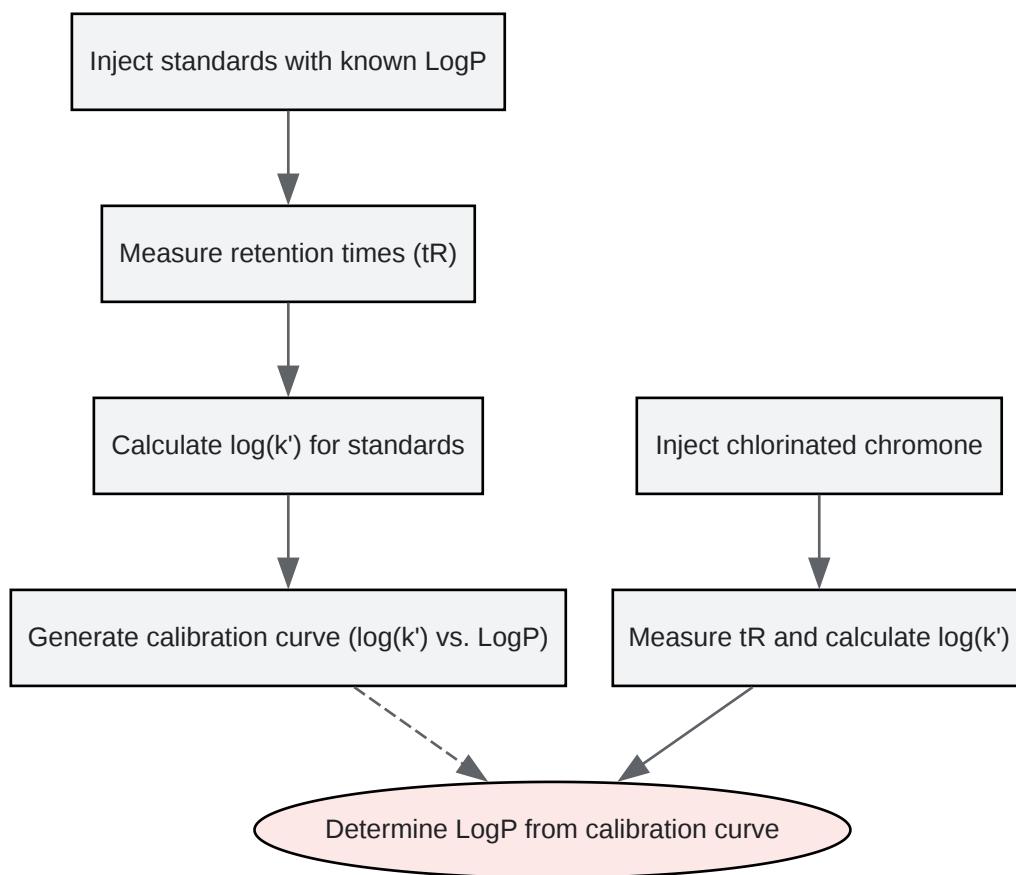
Lipophilicity (LogP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key parameter that affects a drug's membrane permeability and overall ADMET properties.

[11] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP. [4][12] Protocol: RP-HPLC Method for LogP Determination

- System Calibration: A series of standard compounds with known LogP values are injected into the RP-HPLC system.
- Retention Time Measurement: The retention time ($t_{R_}$) for each standard and the test chlorinated chromone is measured.
- Calculation of Capacity Factor (k'): The capacity factor is calculated using the formula: $k' = (t_{R_} - t_{0_}) / t_{0_}$, where $t_{0_}$ is the column dead time.
- Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor ($\log k'$) of the standards against their known LogP values.
- LogP Determination: The LogP of the chlorinated chromone is determined by interpolating its $\log k'$ value onto the calibration curve.

Workflow for RP-HPLC LogP Determination

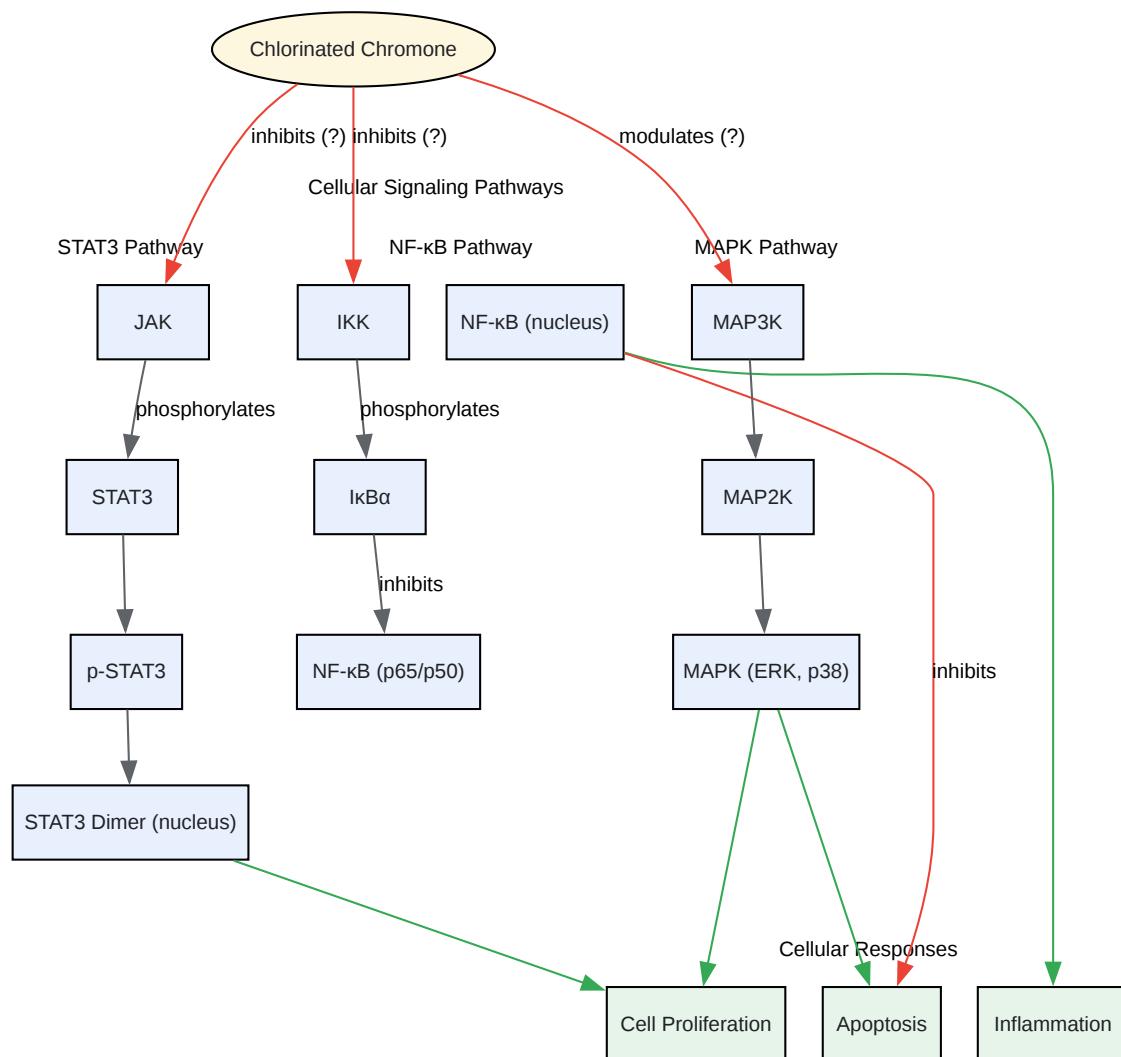


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RP-HPLC Based LogP Determination

Putative Signaling Pathways

While specific signaling pathways for many chlorinated chromones are yet to be fully elucidated, the broader class of chromones is known to modulate several key cellular signaling cascades involved in inflammation and cancer. Based on the known activities of chromones and other chlorinated compounds, a putative mechanism of action could involve the modulation of pathways such as NF- κ B, MAPK, and STAT3. [2][9][11][13] Putative Signaling Pathways Modulated by Chlorinated Chromones



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Putative modulation of key signaling pathways.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of chlorinated chromones. While comprehensive experimental data remains limited, the provided protocols offer a clear path for researchers to determine these critical parameters. A deeper understanding of the solubility, stability, pKa, and lipophilicity of this class of compounds will undoubtedly accelerate their development as potential therapeutic agents. Further research into the specific biological targets and signaling pathways modulated by chlorinated chromones is warranted to fully unlock their therapeutic potential.

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